molecular formula C21H18N2O4 B12591627 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid CAS No. 649774-11-8

3-[2-(3-Anilinophenoxy)acetamido]benzoic acid

Cat. No.: B12591627
CAS No.: 649774-11-8
M. Wt: 362.4 g/mol
InChI Key: VVKDTTAWAMKZET-UHFFFAOYSA-N
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Description

3-[2-(3-Anilinophenoxy)acetamido]benzoic acid is a benzoic acid derivative featuring a 3-substituted acetamido group with a phenoxy-aniline moiety. The core structure consists of a benzoic acid backbone, an acetamido linker at the 3-position, and a phenoxy group substituted with an aniline (aminophenyl) group at the meta position.

Properties

CAS No.

649774-11-8

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-[[2-(3-anilinophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4/c24-20(23-17-9-4-6-15(12-17)21(25)26)14-27-19-11-5-10-18(13-19)22-16-7-2-1-3-8-16/h1-13,22H,14H2,(H,23,24)(H,25,26)

InChI Key

VVKDTTAWAMKZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetamido Intermediate: The reaction begins with the formation of the phenoxyacetamido intermediate. This is achieved by reacting 3-anilinophenol with chloroacetic acid under basic conditions to form 3-(2-chloroacetamido)phenol.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, such as 3-aminobenzoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Anilinophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid. For instance, derivatives of benzoic acid have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds with similar structures have demonstrated IC50 values ranging from 0.2 to 5.0 µM against various cancer cell lines, including MCF-7 and A549 . These findings suggest that 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid may possess similar anticancer efficacy.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Analogous compounds have demonstrated significant inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. For example, certain derivatives exhibited a selectivity index for COX-2 over COX-1 greater than 3.0, indicating their potential as selective anti-inflammatory agents .

Pharmacological Applications

Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid have been evaluated for their AChE inhibitory activity, with some showing IC50 values as low as 0.041 µM . This suggests that the compound could be explored further for its neuroprotective properties.

Antimicrobial Activity
Research into the antimicrobial properties of benzoic acid derivatives has revealed their potential against various pathogens. Compounds with structural similarities to 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a possible application in developing new antimicrobial agents .

Material Science

Polymeric Applications
In material science, derivatives of benzoic acid are used to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid into polymer matrices could improve their performance in various applications, including coatings and adhesives.

Case Studies and Experimental Findings

Study Focus Findings
Study on Anticancer ActivityEvaluation of benzoic acid derivativesIC50 values ranged from 0.2 to 5.0 µM against MCF-7 and A549 cell lines .
Anti-inflammatory ResearchInhibition of COX enzymesSelectivity index for COX-2 over COX-1 was greater than 3.0 .
Cholinesterase Inhibition StudyNeuroprotective potentialSome derivatives showed IC50 values as low as 0.041 µM .
Antimicrobial Activity AssessmentEfficacy against pathogensEffective against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Their Properties
Compound Name Substituent on Acetamido Group Key Properties/Activities Reference
3-[2-(3-Anilinophenoxy)acetamido]benzoic acid 3-Anilinophenoxy Hypothesized enzyme inhibition (e.g., PTP1B, anti-TB) N/A
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid Benzothiazole-thioether Anticancer activity (IC₅₀ ~8–10 μM)
3-(2-(4-Phenylpiperazin-1-yl)acetamido)benzoic acid 4-Phenylpiperazine Anti-TB activity (MIC: 1.6 µg/mL)
3-(2-(4-tert-Butylphenoxy)acetamido)benzoic acid 4-tert-Butylphenoxy Increased lipophilicity (logP ~3.5)
3-[2-(2,4-Dichlorophenoxy)acetamido]benzoic acid 2,4-Dichlorophenoxy Electron-withdrawing effects (pKa ~4.0)

Structural Insights :

  • Electron-Donating/Withdrawing Effects: The anilinophenoxy group in the target compound provides both hydrogen-bonding (via -NH₂) and hydrophobic (via phenyl) interactions. In contrast, dichlorophenoxy () and tert-butylphenoxy () substituents enhance lipophilicity but lack hydrogen-bonding capacity .
  • Biological Activity: Compounds with benzothiazole-thioether () or piperazine () groups exhibit potent enzyme inhibition (e.g., PTP1B IC₅₀ ~8 μM, anti-TB MIC ~1.6 µg/mL). The anilinophenoxy group’s dual functionality may target similar pathways but with distinct binding modes .
Physicochemical and Pharmacokinetic Profiles
  • Solubility: The anilinophenoxy group may improve aqueous solubility compared to tert-butylphenoxy analogues due to the polar -NH₂ group .
  • pKa : The benzoic acid moiety (pKa ~4.0–4.5) dominates acidity, while the aniline group (pKa ~4.6–5.0) may influence protonation in physiological environments .
  • Lipophilicity: Calculated logP values for tert-butylphenoxy (logP ~3.5) and dichlorophenoxy (logP ~3.2) derivatives exceed the target compound’s estimated logP (~2.8), affecting membrane permeability .

Biological Activity

3-[2-(3-Anilinophenoxy)acetamido]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid is C16H17N3O4C_{16}H_{17}N_{3}O_{4} with a molecular weight of approximately 315.32 g/mol. The compound features a benzoic acid moiety, an acetamido group, and an anilinophenoxy substituent, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Inhibition of Cell Proliferation : Compounds related to benzoic acid derivatives have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values ranging from 3.0 μM to 10 μM against these cell lines, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as VEGFR-2 and cyclin-dependent kinases (CDKs) .

2. Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties:

  • Inhibition of COX Enzymes : Similar benzoic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In silico studies indicate promising binding affinities for these targets, suggesting potential for development as anti-inflammatory agents .
  • Experimental Evidence : In vivo models demonstrated that certain derivatives could significantly reduce inflammation markers and alleviate pain, supporting their use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Values (μM)Reference
AnticancerMCF-75.85
A5493.0
Anti-inflammatoryAnimal ModelNot specified

Case Study: Anticancer Effects

A specific study focusing on a derivative related to 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid demonstrated significant growth inhibition in MCF-7 cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to a marked increase in apoptotic cell populations compared to untreated controls.

The biological activities of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and inflammation, such as COX-2 and various kinases.
  • Receptor Interaction : Binding studies have indicated that this compound can interact with specific receptors that modulate cell proliferation and survival pathways.

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